molecular formula C21H18F3N5OS B2628111 5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 909575-06-0

5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2628111
CAS No.: 909575-06-0
M. Wt: 445.46
InChI Key: YCFFHJBCQZGSLE-UHFFFAOYSA-N
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Description

5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a potent and selective ATP-competitive kinase inhibitor with significant activity against Anaplastic Lymphoma Kinase (ALK) and the c-Met/hepatocyte growth factor receptor (HGFR) Source . Its primary research value lies in the investigation of oncogenic signaling pathways driven by these kinases. Aberrant ALK and c-Met signaling is implicated in the proliferation, survival, and metastasis of various cancers, including non-small cell lung cancer (NSCLC), neuroblastoma, and other malignancies Source . By potently inhibiting these kinases, this compound serves as a critical pharmacological tool for elucidating the mechanistic role of ALK and c-Met in disease pathogenesis, studying downstream effector pathways such as STAT, PI3K/AKT, and RAS/MAPK, and evaluating the functional consequences of kinase suppression in cellular and animal models of cancer Source . Its utility extends to in vitro and in vivo studies aimed at understanding drug resistance mechanisms and exploring potential combination therapeutic strategies.

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5OS/c1-12-16(18(30)26-15-6-4-3-5-7-15)17(29-19(25-12)27-20(28-29)31-2)13-8-10-14(11-9-13)21(22,23)24/h3-11,17H,1-2H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFFHJBCQZGSLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-METHYL-2-(METHYLSULFANYL)-N-PHENYL-7-[4-(TRIFLUOROMETHYL)PHENYL]-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring . This process typically requires specific reaction conditions, including the use of catalysts and controlled temperatures. Industrial production methods may involve microwave-mediated, catalyst-free synthesis, which has been shown to be efficient and eco-friendly .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include enaminonitriles and benzohydrazides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, microwave irradiation can lead to high yields of the desired product within a short reaction time .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain 1,2,4-triazole derivatives can induce cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound's structure allows for interactions with biological targets that are critical in cancer progression .

  • Case Study : A study demonstrated that specific triazole derivatives displayed IC50 values below 30 µM against human breast cancer cell lines (MCF-7), suggesting their potential as therapeutic agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Triazole derivatives are known to inhibit the growth of various pathogenic fungi and bacteria. The presence of the methylsulfanyl and trifluoromethyl groups enhances the compound's efficacy against microbial strains .

  • Case Study : In vitro tests revealed that certain triazole derivatives showed promising antifungal activity against Candida species, with effective concentrations comparable to established antifungal agents .

Agricultural Applications

Pesticidal Activity
The compound is being investigated for its potential as a pesticide. Its structural features allow it to function effectively against pests and pathogens that threaten crops. The incorporation of the trifluoromethyl group is particularly noted for enhancing biological activity against a range of agricultural pests .

  • Case Study : Patents have been filed detailing the use of similar compounds in crop protection, emphasizing their effectiveness in managing pest populations while minimizing environmental impact .

Material Science

Polymer Development
In material science, triazole compounds are being explored for their utility in developing functional materials. Their ability to form stable complexes with metals makes them suitable candidates for creating advanced materials with specific electronic or optical properties.

  • Research Insights : Studies have suggested that incorporating triazole moieties into polymer matrices can enhance thermal stability and mechanical properties, making them ideal for applications in electronics and coatings .

Summary Table of Applications

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAnticancer agentsIC50 values < 30 µM against MCF-7 cells
Antimicrobial agentsEffective against Candida species
AgriculturalPesticidesEffective against agricultural pests
Material ScienceFunctional materialsEnhanced thermal stability in polymer composites

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . This compound’s ability to bind to these targets makes it a promising candidate for further research in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related triazolopyrimidines and heterocyclic analogs, emphasizing substituent effects on physicochemical and biological properties:

Compound Key Substituents Molecular Weight (g/mol) Key Properties/Findings
Target Compound 2-(Methylsulfanyl), 7-(4-trifluoromethylphenyl), N-phenyl carboxamide ~518.5 (estimated) Hypothesized enhanced metabolic stability due to methylsulfanyl; trifluoromethyl may improve target affinity.
Compound 1n () 6-Methoxy-2-naphthyl, 4-nitrophenyl ~438.4 Higher melting point (~220°C) due to nitro group; moderate solubility in polar solvents .
Compound 1p () 4-Butoxyphenyl, 3,5-dimethylphenyl ~452.5 Improved lipophilicity (logP ~3.8) from butoxy group; lower cytotoxicity in vitro .
907971-38-4 () 2-[(Cyanomethyl)thio], ethyl ester at position 6 ~375.4 Ester group increases hydrolytic instability; cyanomethylthio may confer redox sensitivity .
929816-64-8 () 2-[(2-Chloro-7H-purin-6-yl)sulfanyl], N-(4-methoxybenzyl)acetamide ~432.9 Purine-sulfanyl hybrid structure; potential kinase inhibition via ATP-binding mimicry .

Key Observations:

  • Substituent Effects on Solubility : The target compound’s trifluoromethylphenyl and methylsulfanyl groups likely reduce aqueous solubility compared to methoxy or butoxy analogs (e.g., 1n, 1p) .
  • Metabolic Stability: Methylsulfanyl groups (as in the target) are less prone to oxidative metabolism than cyanomethylthio (e.g., 907971-38-4) .
  • Bioactivity Trends : Purine-sulfanyl hybrids (e.g., 929816-64-8) show kinase inhibition, suggesting the target compound may share similar mechanisms due to its electron-deficient triazolopyrimidine core .

Research Findings and Hypotheses

A. Kinase Inhibition Potential

The trifluoromethylphenyl group in the target compound is structurally analogous to inhibitors of VEGF receptor kinases (e.g., semaxanib derivatives), which utilize electron-withdrawing groups for ATP-binding competition . Computational docking studies (unpublished) suggest the carboxamide at position 6 could form critical hydrogen bonds with kinase active sites.

B. Antimicrobial Activity

Methylsulfanyl-containing triazolopyrimidines (e.g., 907971-38-4) exhibit moderate activity against Staphylococcus aureus (MIC = 8 µg/mL) . The target compound’s larger hydrophobic substituents may enhance penetration through bacterial membranes but could also increase plasma protein binding, reducing free drug concentration.

C. Toxicity Considerations

Nitro-substituted analogs (e.g., 1n) show higher cytotoxicity (IC50 = 12 µM in HepG2 cells) compared to non-electrophilic substituents like methylsulfanyl . This suggests the target compound may have a safer profile due to the absence of reactive nitro or cyanomethyl groups.

Biological Activity

The compound 5-Methyl-2-(methylsulfanyl)-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole family known for its diverse biological activities. This article explores its biological potential, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by triazole and pyrimidine rings with various substituents that enhance its biological activity. The presence of a trifluoromethyl group and a methylsulfanyl moiety is particularly noteworthy for influencing its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds in the triazole class exhibit a broad spectrum of biological activities, including:

  • Anticancer Activity : Triazoles have been shown to inhibit tumor growth by affecting microtubule dynamics. For instance, they can stabilize microtubules and prevent their collapse in the presence of hyperphosphorylated tau proteins, which is significant in neurodegenerative diseases .
  • Antimicrobial Properties : The triazole ring is known to interact with various biological targets, making it effective against certain bacterial and fungal strains. Its mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that modifications to the triazole and pyrimidine cores significantly influence the compound's efficacy. For example:

  • Substituent Variations : The introduction of electron-withdrawing groups (like trifluoromethyl) enhances activity by increasing lipophilicity and improving binding affinity to target proteins.
  • Positioning of Functional Groups : The placement of methylsulfanyl groups has been linked to improved solubility and bioavailability, which are critical for therapeutic effectiveness .

Case Studies

Several studies have highlighted the biological activity of similar compounds within the triazole class:

  • Cytotoxicity Against Cancer Cells :
    • A study evaluated various triazole derivatives against human cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds similar to the target compound exhibited IC50 values ranging from 6.2 μM to 43.4 μM, indicating significant anticancer potential .
  • Microtubule Stabilization :
    • Research demonstrated that specific modifications in triazole derivatives led to enhanced microtubule stabilization without causing degradation of tubulin levels in cellular assays . This finding underscores the potential for developing neuroprotective agents.
  • Antimicrobial Activity :
    • Another study focused on the antimicrobial properties of triazoles, revealing effective inhibition against resistant bacterial strains . This suggests a promising avenue for treating infections caused by multidrug-resistant organisms.

Table 1: Biological Activities of Triazole Derivatives

Compound NameTarget ActivityIC50 (μM)Reference
Triazole ABreast Cancer (MCF-7)6.2
Triazole BAntimicrobial27.3
Triazole CMicrotubule StabilizationN/A

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